molecular formula C23H13Cl3N2O3 B14089226 7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14089226
M. Wt: 471.7 g/mol
InChI Key: MDSDSCAWMXDPDQ-UHFFFAOYSA-N
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Description

“7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a synthetic organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The starting materials may include 3,4-dichlorobenzaldehyde, 4-methylpyridine, and appropriate chromeno-pyrrole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology

In biological research, it may be studied for its interactions with enzymes and receptors, as well as its potential as a bioactive molecule.

Medicine

The compound could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, it may be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of “7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles.

Properties

Molecular Formula

C23H13Cl3N2O3

Molecular Weight

471.7 g/mol

IUPAC Name

7-chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H13Cl3N2O3/c1-11-6-7-27-18(8-11)28-20(12-2-4-15(25)16(26)9-12)19-21(29)14-10-13(24)3-5-17(14)31-22(19)23(28)30/h2-10,20H,1H3

InChI Key

MDSDSCAWMXDPDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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